

PF-610355: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: PF-610355

Cat. No.: B1679667

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Abstract

PF-610355 is a novel, inhaled long-acting β 2-adrenoceptor agonist (LABA) that was under development by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD). Its discovery was guided by the "inhalation-by-design" concept, a medicinal chemistry strategy focused on optimizing properties for inhaled delivery, such as sustained duration of action, crystallinity, and a pharmacokinetic profile that minimizes systemic exposure.[1] Preclinical studies demonstrated its potential for a long duration of action, and it progressed to Phase II clinical trials.[1] However, the development of **PF-610355** was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery and development history of **PF-610355**, presenting key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways and drug discovery workflows.

Discovery and Rationale

PF-610355 was rationally designed based on the "inhalation-by-design" concept.[1] This approach aims to engineer molecules with optimal characteristics for pulmonary delivery, focusing on:

- Sustained Duration of Action: To achieve once-daily dosing.

- Crystalline Solid Form: For stable formulation in a dry powder inhaler.
- Minimized Systemic Exposure: To reduce off-target side effects.[1]

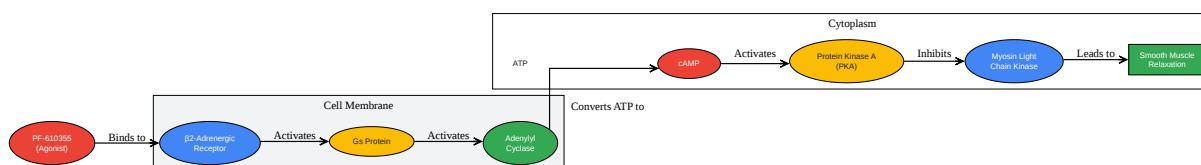
The discovery of **PF-610355** and its chemical synthesis process, including the development of an enabling route and optimization for manufacturing, has been detailed in the scientific literature. The process involved the synthesis of key intermediates to construct the final active pharmaceutical ingredient (API).

Mechanism of Action

PF-610355 is a potent and selective agonist of the β 2-adrenergic receptor. The binding of **PF-610355** to this G-protein coupled receptor on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.

Beta-2 Adrenergic Receptor Signaling Pathway

The activation of the β 2-adrenergic receptor by an agonist like **PF-610355** triggers a well-characterized signaling pathway:



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Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation.

Preclinical Development

A series of in vitro and in vivo preclinical studies were conducted to characterize the pharmacological and pharmacokinetic properties of **PF-610355**.

In Vitro Studies

3.1.1. Receptor Binding and Agonist Activity

- Objective: To determine the potency and selectivity of **PF-610355** as a β 2-adrenoceptor agonist.
- Methodology: While the specific details of the binding assays for **PF-610355** are not publicly available, such studies typically involve radioligand binding assays using cell membranes expressing the β 2-adrenergic receptor to determine the binding affinity (K_i). Functional assays, such as measuring cyclic AMP (cAMP) accumulation in cells, are used to determine the agonist potency (EC_{50}).
- Results: **PF-610355** was found to be a potent and selective β 2-adrenoceptor agonist.

3.1.2. Metabolic Stability in Human Liver Microsomes

- Objective: To assess the metabolic stability of **PF-610355** in human liver microsomes.
- Methodology: **PF-610355** was incubated with pooled human liver microsomes in the presence of NADPH. The concentration of the parent compound was measured at various time points using LC-MS/MS to determine the rate of metabolism.
- Results:
 - Half-life ($t_{1/2}$) in human liver microsomes: 17 minutes.[\[1\]](#)
 - Rapidly converted to glucuronide with a half-life of 28 minutes.[\[1\]](#)

In Vivo Studies

3.2.1. Pharmacokinetics in Rats

- Objective: To characterize the pharmacokinetic profile of **PF-610355** in rats.

- Methodology: **PF-610355** was administered to rats, and plasma concentrations were measured over time to determine key pharmacokinetic parameters.
- Results:
 - Slow absorption from the lung.[\[1\]](#)
 - High unbound clearance.[\[1\]](#)
 - Short half-life ($t_{1/2}$): 3.5 hours.[\[1\]](#)
 - Low oral bioavailability: < 5%.[\[1\]](#)
 - Major metabolites identified: Phenol glucuronide, primary amide, and carboxylic acid.[\[1\]](#)

3.2.2. Bronchodilation in Anesthetized Dogs

- Objective: To evaluate the potency and duration of action of **PF-610355** in a model of bronchoconstriction.
- Methodology: Anesthetized and mechanically ventilated dogs were used. Bronchoconstriction was induced, and the ability of intrathecally administered **PF-610355** to reverse this effect was measured. Cardiovascular parameters were also monitored.
- Results:
 - Superiority to salmeterol with an ED₅₀ of approximately 0.1 mcg.[\[1\]](#)
 - Duration of action was more than two-fold higher than that of salmeterol.[\[1\]](#)
 - No effects on cardiovascular parameters were observed at the effective doses.[\[1\]](#)

Clinical Development

PF-610355 progressed into Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with asthma and COPD.

Phase I and II Clinical Trials

Several clinical trials were initiated for **PF-610355**, including:

- NCT00830427, NCT00783406, and NCT00808288: Phase II studies in asthma and COPD. [\[1\]](#)
- NCT01107054: A Phase I study evaluating cardiovascular effects in healthy volunteers. [\[1\]](#)
- NCT01043276: A Phase I drug-drug interaction study. [\[1\]](#)

4.1.1. Efficacy in Humans

- Objective: To assess the bronchodilatory effect and duration of action in humans.
- Methodology: The specific airway conductance was evaluated in human subjects following a single inhaled dose of **PF-610355**.
- Results: A single inhaled dose of 450 mcg provided bronchodilation for 24 hours. [\[1\]](#)

4.1.2. Cardiovascular Safety

- Objective: To assess the cardiovascular effects of **PF-610355**.
- Methodology: An integrated analysis of heart rate data was performed from 10 clinical studies involving 579 healthy volunteers, asthma, and COPD patients. The relationship between heart rate and drug exposure was evaluated using non-linear mixed-effects models.
- Results: The analysis supported the clinical observation that no relevant effects of **PF-610355** on heart rate in COPD patients should be expected for doses up to 280 µg once daily.

Data Summary

Preclinical Data

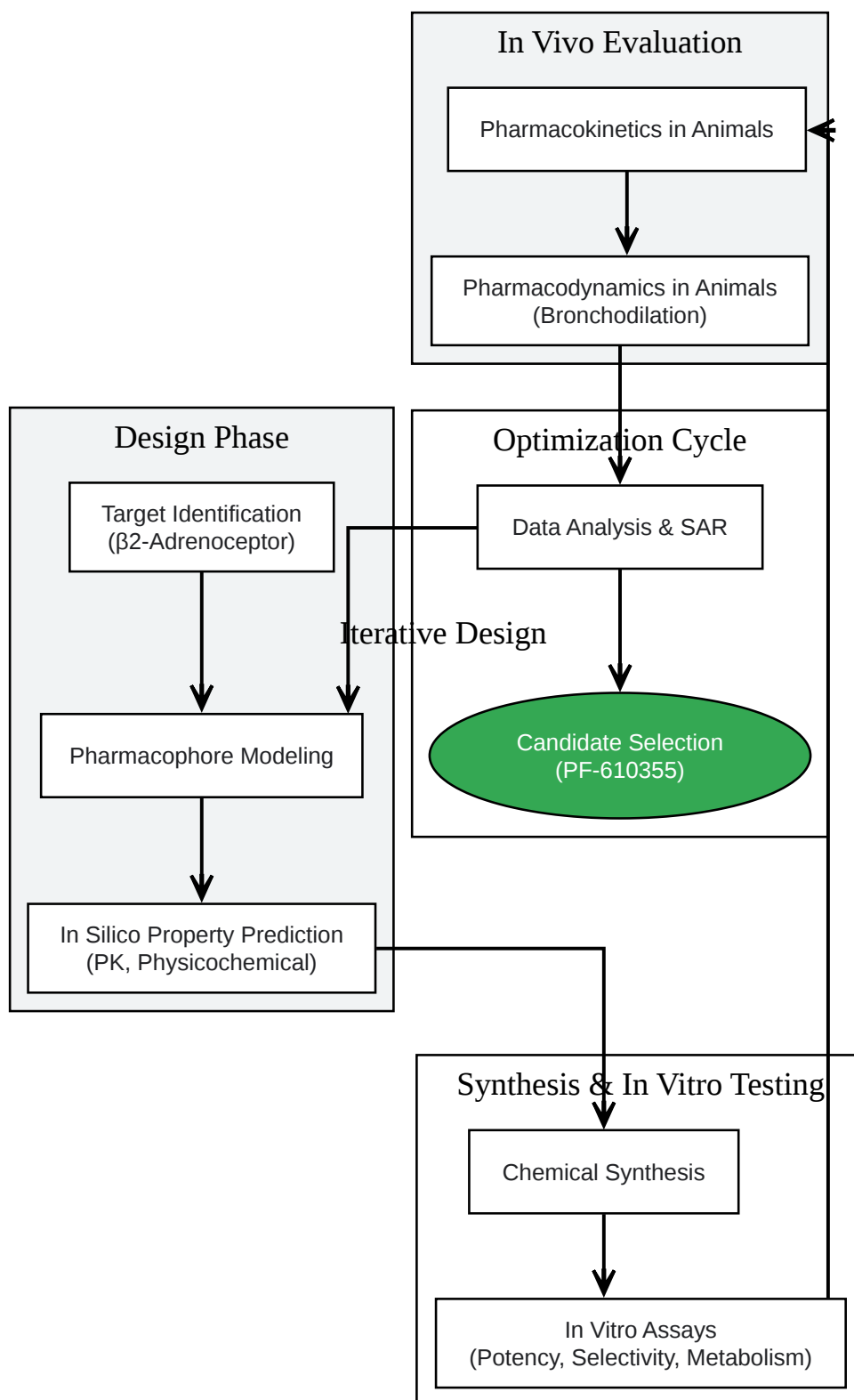
Parameter	Species/System	Value	Reference
Half-life (in vitro)	Human Liver Microsomes	17 min	[1]
Glucuronidation Half-life (in vitro)	Human Liver Microsomes	28 min	[1]
Half-life (in vivo)	Rat	3.5 h	[1]
Oral Bioavailability	Rat	< 5%	[1]
ED50 (Bronchodilation)	Anesthetized Dog	~0.1 mcg	[1]
Duration of Action vs. Salmeterol	Anesthetized Dog	> 2-fold higher	[1]

Clinical Data

Parameter	Population	Dose	Result	Reference
Duration of Bronchodilation	Humans	450 mcg (single inhaled)	24 hours	[1]
Heart Rate Effect	COPD Patients	Up to 280 µg once daily	No relevant effects expected	

"Inhalation-by-Design" Workflow

The discovery of **PF-610355** was a practical application of the "inhalation-by-design" concept. This workflow involves a multi-parameter optimization process.



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A generalized workflow for the "Inhalation-by-Design" concept.

Discontinuation of Development

Despite promising early-phase data, the development of **PF-610355** was discontinued. The specific reasons for this decision have not been publicly disclosed by Pfizer.

Conclusion

PF-610355 represents a well-documented example of a drug candidate developed through a targeted "inhalation-by-design" strategy. The preclinical and early clinical data highlighted its potential as a once-daily inhaled therapy for obstructive lung diseases. This technical guide has summarized the key milestones in its discovery and development, providing a valuable case study for researchers and professionals in the field of respiratory drug development. The journey of **PF-610355** underscores the complexities and challenges inherent in bringing a new respiratory medicine to market, even with a strong scientific rationale and promising initial results.

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References

- 1. | BioWorld [bioworld.com]
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